5-(Tributylstannyl)isothiazole

説明

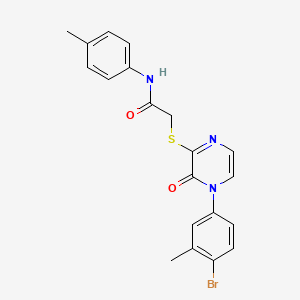

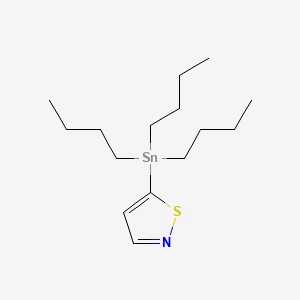

5-(Tributylstannyl)isothiazole is a chemical compound with the molecular formula C15H29NSSn . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of isothiazoles, including 5-(Tributylstannyl)isothiazole, has been a topic of interest in recent years . Various methods have been developed, including condensation reactions, metal-catalyzed approaches, and ring rearrangements . These methods have allowed for the creation of densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis

The molecular structure of 5-(Tributylstannyl)isothiazole consists of a five-membered sulfur heterocycle with two electronegative heteroatoms in a 1,2-relationship . This unique structure contributes to its reactivity and utility in organic synthesis .Chemical Reactions Analysis

Isothiazoles, including 5-(Tributylstannyl)isothiazole, are known for their wide range of selective transformations . They can undergo various reactions, including metal-catalyzed cross-coupling reactions, C–H activation reactions, transition-metal-free reactions, and ring rearrangement reactions .科学的研究の応用

Medicinal Chemistry: Synthesis of Bioactive Molecules

Isothiazoles, including derivatives like 5-(Tributylstannyl)isothiazole, are widely utilized in medicinal chemistry due to their unique properties and the presence of two electronegative heteroatoms in a 1,2-relationship . These compounds are integral in the synthesis of bioactive molecules that can act as antioxidants, analgesics, anti-inflammatory agents, and more. The tributylstannyl group in particular can be used to introduce additional functional groups that enhance the biological activity of these molecules.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, 5-(Tributylstannyl)isothiazole serves as a versatile building block for constructing complex heterocyclic compounds . Its reactivity allows for various transformations, enabling chemists to synthesize densely decorated isothiazoles with sensitive functional groups. This has opened up new pathways in the synthesis of novel heterocyclic architectures.

Catalysis: Ligands for Metal Complexes

Isothiazole derivatives are used in the design and synthesis of ligands for metal complexes . These ligands can significantly influence the properties and reactivity of metal centers, making them crucial in catalysis. The stannyl moiety in 5-(Tributylstannyl)isothiazole can facilitate the formation of such complexes, which are employed in cross-coupling reactions and other catalytic processes.

Green Chemistry: Eco-Friendly Synthesis

The neat synthesis of isothiazole compounds, including 5-(Tributylstannyl)isothiazole, has been developed to be simple, rapid, and eco-friendly . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. It also provides a valuable synthetic route for β-enaminones, which are important intermediates in organic synthesis.

Photophysical Studies: Investigating Molecular Properties

Isothiazole derivatives are subjects of photophysical studies to investigate their properties, such as fluorescence . The photophysical properties of isothiazole-pyrene hybrid molecules, for instance, have been explored to understand their potential applications in materials science and sensor technology.

Drug Synergism: Enhancing Efficacy of Chemotherapeutics

Some isothiazole derivatives have shown potential as synergists in bioactive substances . This means they can be used to enhance the efficacy of drugs, particularly in cancer chemotherapy. By combining 5-(Tributylstannyl)isothiazole with other drugs, it may be possible to lower the doses of chemotherapeutic agents, reducing side effects and improving patient outcomes.

作用機序

将来の方向性

The field of isothiazole chemistry, including compounds like 5-(Tributylstannyl)isothiazole, is being intensively developed . Future investigations may focus on the synthesis of novel heterocyclic architectures based on isothiazole . The practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, also known as ‘green chemistry’, is another promising direction .

特性

IUPAC Name |

tributyl(1,2-thiazol-5-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOMGRUTPCHAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tributylstannyl)isothiazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)

![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B2968869.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)

![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)